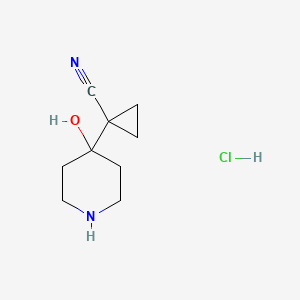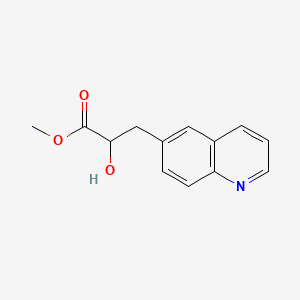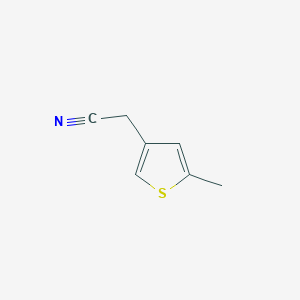
2-(5-Methylthiophen-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-3-yl)acetonitrile is an organic compound with the molecular formula C7H7NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)acetonitrile typically involves the reaction of 5-methylthiophene with acetonitrile in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst, reaction temperature, and solvent can be optimized to maximize yield and purity. The compound is then purified through standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2-(5-Methylthiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(5-Methylthiophen-3-yl)acetonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H7NS |
|---|---|
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
2-(5-methylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C7H7NS/c1-6-4-7(2-3-8)5-9-6/h4-5H,2H2,1H3 |
InChI-Schlüssel |
STMUCCWHUNLHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




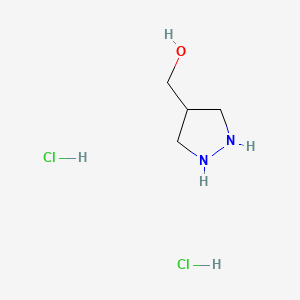
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
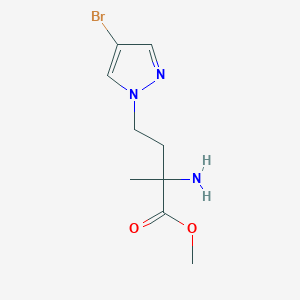

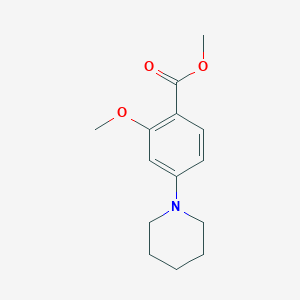
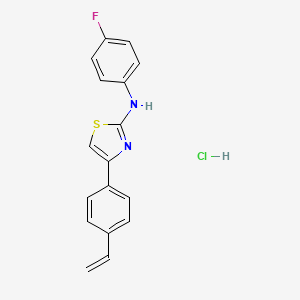
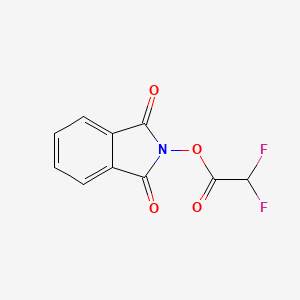
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
